molecular formula C18H29NO2 B4029231 N-(2-ethylhexyl)-2-phenoxybutanamide

N-(2-ethylhexyl)-2-phenoxybutanamide

Cat. No.: B4029231
M. Wt: 291.4 g/mol
InChI Key: UFJSFFXBCDXEQZ-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2-phenoxybutanamide is an amide derivative characterized by a 2-phenoxybutanamide backbone with a branched 2-ethylhexyl group attached to the nitrogen atom. The ethylhexyl substituent likely enhances lipophilicity, affecting solubility, membrane permeability, and metabolic stability compared to related compounds.

Properties

IUPAC Name

N-(2-ethylhexyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-4-7-11-15(5-2)14-19-18(20)17(6-3)21-16-12-9-8-10-13-16/h8-10,12-13,15,17H,4-7,11,14H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJSFFXBCDXEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(CC)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-2-phenoxybutanamide typically involves the reaction of 2-phenoxybutanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-2-phenoxybutanamide can undergo several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding phenolic compounds.

    Reduction: The amide bond can be reduced to form amines and alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenolic compounds, while reduction of the amide bond can produce amines and alcohols.

Scientific Research Applications

N-(2-ethylhexyl)-2-phenoxybutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-ethylhexyl)-2-phenoxybutanamide exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The amide bond provides stability and specificity in these interactions, allowing the compound to affect various biological pathways.

Comparison with Similar Compounds

Key Observations:

2-ethyl-N-(2-ethylphenyl)butanamide has a higher logP (3.81) due to its alkyl-rich structure, though its lack of a phenoxy group may limit aromatic interactions.

Hydrogen-Bonding Capacity: N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has two H-bond donors (vs. one in the target), improving solubility but possibly reducing blood-brain barrier penetration.

Electron-Withdrawing/Donating Groups: The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide introduces strong electron-withdrawing effects, which may increase reactivity or toxicity.

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be inferred from structural analogs:

  • Anti-Inflammatory Potential: Substituted phenoxy acetamides in exhibit anti-inflammatory activity, suggesting the phenoxybutanamide core is critical for this activity . The target’s ethylhexyl group may prolong half-life via increased lipophilicity.
  • Toxicity Considerations: Compounds with nitro groups (e.g., ) often face metabolic challenges, such as nitro-reduction leading to reactive intermediates. The target’s lack of such groups may improve safety profiles.
  • Comparatively, the amino group in may enhance solubility but limit distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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